5,5'-Dithiobis(1-methyltetrazole)

Descripción general

Descripción

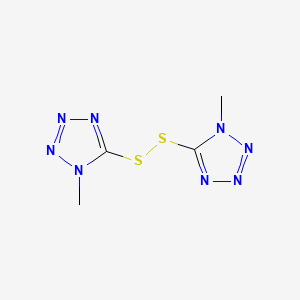

5,5’-Dithiobis(1-methyltetrazole) is a chemical compound known for its unique structural properties and significant applications in various fields. It is characterized by the presence of two 1-methyltetrazole rings connected by a disulfide bond. This compound has been studied for its potential in inhibiting enzymes such as aldehyde dehydrogenase, making it relevant in both medicinal and industrial contexts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dithiobis(1-methyltetrazole) typically involves the oxidation of 1-methyltetrazole-5-thiol. One common method includes the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation .

Industrial Production Methods

Industrial production of 5,5’-Dithiobis(1-methyltetrazole) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Análisis De Reacciones Químicas

Enzymatic Activation and Inhibition

DTMT exhibits dual functionality in its interactions with aldehyde dehydrogenase (ALDH) enzymes:

-

Mitochondrial ALDH activation : DTMT activates sheep liver mitochondrial ALDH by approximately 4-fold through a two-step reaction mechanism .

-

Step 1 : Rapid formation of a mixed disulfide bond between DTMT and a cysteine residue on the enzyme.

-

Step 2 : Slow displacement of the thiopyridone moiety, leading to enzyme activation.

-

-

Cytoplasmic ALDH inactivation : In contrast, the smaller derivative methyl 1-methyltetrazol-5-yl disulfide acts as a potent inactivator of cytoplasmic ALDH .

| Property | Mitochondrial ALDH | Cytoplasmic ALDH |

|---|---|---|

| Activation by DTMT | 4-fold increase | No effect |

| Inactivation by derivatives | None observed | Complete |

Reaction Mechanism with Thiol Groups

DTMT reacts with cysteine residues in enzymes via disulfide exchange , forming mixed disulfides. Key findings include:

-

Selective reactivity : DTMT preferentially targets accessible cysteine residues in mitochondrial ALDH, while cytoplasmic ALDH remains unaffected .

-

pH dependency : Reactions occur optimally at physiological pH (7.4), aligning with in vivo conditions .

-

Kinetics :

Physiological Implications

DTMT’s reactivity underlies its role in cephalosporin-alcohol reactions :

-

Disulfiram-like effects : DTMT-derived mixed disulfides inhibit ALDH, causing acetaldehyde accumulation when ethanol is consumed .

-

Hepatic redox disruption : DTMT alters glutathione (GSH/GSSG) ratios, impairing vitamin K epoxide reductase activity at concentrations ≥10 μM .

Structural Determinants of Reactivity

The compound’s activity is influenced by:

-

Symmetry : The symmetrical disulfide bond in DTMT enables bifunctional reactivity .

-

Steric effects : Bulkier substituents (e.g., phenyl in analogs) reduce enzymatic interactions compared to the methyl group in DTMT .

DTMT serves as a critical tool for studying thiol-disulfide exchange mechanisms and enzyme dynamics. Its activation/inhibition duality highlights the importance of structural and environmental factors in biochemical reactivity. Further research could explore its applications in targeted enzyme modulation.

Aplicaciones Científicas De Investigación

Biochemical Applications

Inhibition of Aldehyde Dehydrogenase

One of the prominent applications of 5,5'-dithiobis(1-methyltetrazole) is its role as an inhibitor of aldehyde dehydrogenase, an enzyme involved in the metabolism of alcohol. The compound has been shown to inactivate this enzyme rapidly and effectively, similar to disulfiram, which is used therapeutically to deter alcohol consumption. This mechanism is particularly relevant in the context of cephalosporin antibiotics that can cause adverse reactions when alcohol is consumed shortly after administration .

Table 1: Inhibitory Effects on Aldehyde Dehydrogenase

| Compound | Inhibition Type | Reference |

|---|---|---|

| 5,5'-Dithiobis(1-methyltetrazole) | Rapid inactivation | |

| Disulfiram | Similar mechanism | |

| Methyl 5-(1-methyltetrazolyl) disulfide | Potent inactivator |

Pharmacological Research

Antitumor Activity

Research has indicated that derivatives of 5,5'-dithiobis(1-methyltetrazole) may possess antitumor properties. A study focused on synthesizing various compounds with the tetrazole moiety showed significant activity against several cancer cell lines, including leukemia and melanoma. The activity was linked to the inhibition of specific proteins involved in cell proliferation .

Table 2: Antitumor Activity of Tetrazole Derivatives

| Compound Type | Cancer Type | Activity Level |

|---|---|---|

| 1,2,4-Triazole derivatives | Leukemia | Significant |

| 1,2,4-Triazole derivatives | Melanoma | Significant |

| 1,2,4-Triazole derivatives | Lung cancer | Moderate |

| 1,2,4-Triazole derivatives | Ovarian cancer | Moderate |

Alcohol Metabolism Studies

Role in Ethanol Metabolism

The compound's ability to inhibit aldehyde dehydrogenase has implications for understanding ethanol metabolism and its associated disorders. Studies have shown that the compound can mimic the effects of disulfiram in preventing the breakdown of acetaldehyde, thus contributing to the unpleasant effects associated with alcohol consumption .

Photopolymerization Research

Initiating Systems for Radical Photopolymerization

In materials science, 5,5'-dithiobis(1-methyltetrazole) has been explored as part of initiating systems for radical photopolymerization processes. It can generate radicals upon photodissociation under specific wavelengths (e.g., laser irradiation at 355 nm), making it useful for developing new photopolymerization techniques .

Case Study 1: Disulfiram-like Effects

A study examining the effects of 5,5'-dithiobis(1-methyltetrazole) on sheep liver cytoplasmic aldehyde dehydrogenase demonstrated its rapid inhibitory action. The findings suggested potential therapeutic applications for managing alcohol dependence through similar mechanisms as disulfiram .

Case Study 2: Antitumor Efficacy

In a pharmacological assessment involving synthesized triazole derivatives, compounds incorporating the tetrazole structure were evaluated for antiproliferative activity against various cancer cell lines. The results indicated a promising avenue for developing new antitumor agents based on this chemical structure .

Mecanismo De Acción

The primary mechanism of action of 5,5’-Dithiobis(1-methyltetrazole) involves the inactivation of aldehyde dehydrogenase. The disulfide bond in the compound interacts with the catalytic cysteine residue in the enzyme, leading to its inactivation. This mechanism is similar to that of disulfiram, a well-known aldehyde dehydrogenase inhibitor .

Comparación Con Compuestos Similares

Similar Compounds

Disulfiram: Shares a similar mechanism of action but has a different structural framework.

1-Methyl-5-methylthiotetrazole: A simpler analogue with no significant enzyme inhibition properties.

Methyl 5-(1-methyltetrazolyl) disulfide: Another potent inhibitor of aldehyde dehydrogenase.

Uniqueness

5,5’-Dithiobis(1-methyltetrazole) is unique due to its specific structural configuration, which allows it to effectively inhibit aldehyde dehydrogenase. Its dual tetrazole rings connected by a disulfide bond provide a distinct advantage in terms of stability and reactivity compared to other similar compounds .

Actividad Biológica

5,5'-Dithiobis(1-methyltetrazole) (DTMT) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic processes and enzyme interactions. This article delves into the biological activity of DTMT, exploring its mechanisms of action, effects on various biological systems, and relevant research findings.

Overview of 5,5'-Dithiobis(1-methyltetrazole)

DTMT is a dithiol compound characterized by its two tetrazole rings connected by a disulfide bond. Its structure allows it to participate in various biochemical reactions, particularly those involving redox processes. The compound has been studied for its effects on enzyme activity and its potential therapeutic applications.

The biological activity of DTMT is primarily attributed to its ability to inhibit certain enzymes involved in metabolic pathways. Notably, it exhibits a rapid and pronounced inhibitory effect on alcohol dehydrogenase, similar to disulfiram, which is used in the treatment of alcoholism . This inhibition leads to increased levels of acetaldehyde and subsequent oxidative stress within cells.

Key Mechanisms:

- Enzyme Inhibition : DTMT inhibits alcohol dehydrogenase, leading to altered metabolism of ethanol and other substrates.

- Oxidative Stress Induction : The compound promotes the generation of reactive oxygen species (ROS), contributing to cellular damage and lipid peroxidation .

In Vitro Studies

Research has demonstrated that DTMT can significantly affect cell viability and function. In vitro studies indicate that exposure to DTMT results in increased oxidative stress markers and altered cellular metabolism. For instance:

- Cell Viability : Studies show a dose-dependent reduction in cell viability upon exposure to DTMT in various cell lines.

- Oxidative Stress : Elevated levels of malondialdehyde (MDA), a marker for lipid peroxidation, have been observed in cells treated with DTMT .

In Vivo Studies

Animal models have been used to assess the systemic effects of DTMT. Findings include:

- Toxicity : High doses of DTMT lead to significant toxicity in rodent models, characterized by convulsions and mortality.

- Metabolic Changes : Increased levels of liver enzymes indicative of hepatotoxicity were noted following administration of DTMT .

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Alcohol Metabolism :

A study investigated the effects of DTMT on alcohol metabolism in chronic ethanol-consuming rats. Results showed that DTMT administration led to increased acetaldehyde levels and enhanced oxidative stress markers compared to control groups . -

Neurotoxicity Assessment :

In another study focusing on neurotoxicity, DTMT was administered to mice, resulting in significant convulsive activity and alterations in behavior indicative of central nervous system toxicity. The study highlighted the importance of monitoring dosage to mitigate adverse effects .

Propiedades

IUPAC Name |

1-methyl-5-[(1-methyltetrazol-5-yl)disulfanyl]tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N8S2/c1-11-3(5-7-9-11)13-14-4-6-8-10-12(4)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTIRCKWBGLFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SSC2=NN=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211729 | |

| Record name | 5,5'-Dithiobis(1-methyltetrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62671-38-9 | |

| Record name | 5,5'-Dithiobis(1-methyltetrazole) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062671389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Dithiobis(1-methyltetrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.